AZ505

Übersicht

Beschreibung

AZ505 is a potent and selective inhibitor of the protein lysine methyltransferase known as SET and MYND domain-containing protein 2 (SMYD2). This compound has garnered significant attention due to its ability to inhibit the methylation of histone and non-histone proteins, which plays a crucial role in the regulation of gene expression and chromatin states. This compound has shown promise in various scientific research applications, particularly in the fields of oncology and epigenetics .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, AZ505 is used as a tool compound to study the inhibition of SMYD2 and its effects on the methylation of histone and non-histone proteins. This research helps to elucidate the role of SMYD2 in gene regulation and chromatin states .

Biology: In biology, this compound is used to investigate the biological functions of SMYD2 and its role in various cellular processes. Studies have shown that this compound can modulate the activity of SMYD2, leading to changes in gene expression and cellular behavior .

Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to inhibit the methylation of proteins involved in tumorigenesis. Research has demonstrated that this compound can suppress the growth of cancer cells and enhance the proinflammatory response of infected macrophages .

Industry: In the industrial sector, this compound is used in the development of new therapeutic agents targeting SMYD2. Its selective inhibition of SMYD2 makes it a valuable compound for drug discovery and development .

Wirkmechanismus

Target of Action

AZ505 is a potent and selective inhibitor of the SET and MYND domain-containing 2 protein (SMYD2) . SMYD2 is a protein lysine methyltransferase that catalyzes the methylation of both histone and non-histone protein substrates .

Mode of Action

This compound binds to SMYD2 in a substrate-competitive manner . It binds into the peptide binding groove of SMYD2, competing with the peptide substrates rather than the co-factor . This interaction inhibits SMYD2-mediated methylation in cells .

Biochemical Pathways

SMYD2 activity is required for normal organismal development and the regulation of a series of pathophysiological processes . SMYD2 methylates histone H3 at lysine 4 (H3K4) or lysine 36 (H3K36) and diverse nonhistone proteins . Aberrant SMYD2 expression and its dysfunction are often closely related to multiple diseases .

Pharmacokinetics

It is known that this compound is soluble in dmso .

Result of Action

Inhibition of SMYD2 by this compound has been associated with suppressed multiplication of certain pathogens and enhanced protective proinflammatory response of infected macrophages in vitro . This suggests that the pathogen may take advantage of SMYD2, among other methyltransferases, to modulate host macrophage activity in order to survive in the host organism .

Biochemische Analyse

Biochemical Properties

AZ505 interacts with the enzyme SMYD2, a protein lysine methyltransferase . The inhibitory potency of this compound towards SMYD2 is in the submicromolar range, with an IC50 value of 0.12 μM . This interaction is primarily driven by entropy, suggesting that binding is mediated by hydrophobic interactions with a few specific hydrogen bonds .

Cellular Effects

The effects of this compound on cells are largely due to its inhibition of SMYD2. By inhibiting this enzyme, this compound can potentially alter cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to SMYD2 and inhibiting its methyltransferase activity . This can lead to changes in gene expression and potentially disrupt the function of proteins that are normally methylated by SMYD2 .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its potent inhibitory activity, it is likely that this compound would have immediate effects on SMYD2 activity. Long-term effects could include changes in cellular function due to altered protein methylation patterns .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Given its potent inhibitory activity, it is likely that higher doses of this compound would result in more pronounced inhibition of SMYD2 .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein methylation, specifically the methylation of lysine residues by SMYD2 . By inhibiting SMYD2, this compound could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Given its small size and hydrophobic nature, it is likely that this compound can readily diffuse across cell membranes .

Subcellular Localization

The subcellular localization of this compound is likely to be determined by the localization of its target, SMYD2. As a histone methyltransferase, SMYD2 is primarily found in the nucleus, suggesting that this compound would also localize to this compartment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of AZ505 involves a series of chemical reactions that result in the formation of a benzooxazinyl-ethylaminoethyl-propanamide compoundThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of high-throughput chemical screening methods and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and potential therapeutic applications .

Analyse Chemischer Reaktionen

Reaktionstypen: AZ505 unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins reaktiver funktioneller Gruppen in seiner Struktur. Diese Reaktionen können den Austausch spezifischer Atome oder Gruppen innerhalb des Moleküls beinhalten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen organische Lösungsmittel, Säuren, Basen und Katalysatoren. Die Reaktionsbedingungen werden typischerweise optimiert, um die gewünschte Transformation zu erreichen, während die Integrität der Verbindung erhalten bleibt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Diese Produkte können verschiedene substituierte Derivate von this compound umfassen, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .

4. Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird this compound als Werkzeugverbindung verwendet, um die Hemmung von SMYD2 und seine Auswirkungen auf die Methylierung von Histon- und Nicht-Histon-Proteinen zu untersuchen. Diese Forschung hilft, die Rolle von SMYD2 bei der Genregulation und Chromatinzuständen zu klären .

Biologie: In der Biologie wird this compound verwendet, um die biologischen Funktionen von SMYD2 und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen. Studien haben gezeigt, dass this compound die Aktivität von SMYD2 modulieren kann, was zu Veränderungen in der Genexpression und dem Zellverhalten führt .

Medizin: In der Medizin hat sich this compound als potenzielles Antikrebsmittel gezeigt, da es die Methylierung von Proteinen hemmen kann, die an der Tumorentstehung beteiligt sind. Die Forschung hat gezeigt, dass this compound das Wachstum von Krebszellen unterdrücken und die proinflammatorische Reaktion infizierter Makrophagen verstärken kann .

Industrie: Im Industriesektor wird this compound bei der Entwicklung neuer Therapeutika eingesetzt, die auf SMYD2 abzielen. Seine selektive Hemmung von SMYD2 macht es zu einer wertvollen Verbindung für die Medikamentenforschung und -entwicklung .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Substratbindung von SMYD2 kompetitiv hemmt. Es bindet an die Peptidbindungsrille des Enzyms und verhindert so die Methylierung von Histon- und Nicht-Histon-Proteinen. Diese Hemmung ist von der Anwesenheit des Kofaktors S-Adenosylmethionin (SAM) abhängig. Durch Blockierung der Methylierungsaktivität von SMYD2 kann this compound die Genexpression und Chromatinzustände modulieren, was zu verschiedenen biologischen Wirkungen führt .

Ähnliche Verbindungen:

- LLY-507

- BAY-598

- BCI-121

- EPZ031686

Vergleich: this compound ist einzigartig in seiner hohen Selektivität und Potenz als Inhibitor von SMYD2. Im Vergleich zu anderen ähnlichen Verbindungen weist this compound einen deutlich niedrigeren IC50-Wert auf, was auf seine starke inhibitorische Aktivität hinweist. Zusätzlich hat this compound minimale Off-Target-Effekte auf andere Protein-Lysin-Methyltransferasen gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Funktionen von SMYD2 macht .

Vergleich Mit ähnlichen Verbindungen

- LLY-507

- BAY-598

- BCI-121

- EPZ031686

Comparison: AZ505 is unique in its high selectivity and potency as an inhibitor of SMYD2. Compared to other similar compounds, this compound exhibits a significantly lower IC50 value, indicating its strong inhibitory activity. Additionally, this compound has shown minimal off-target effects on other protein lysine methyltransferases, making it a valuable tool for studying the specific functions of SMYD2 .

Eigenschaften

IUPAC Name |

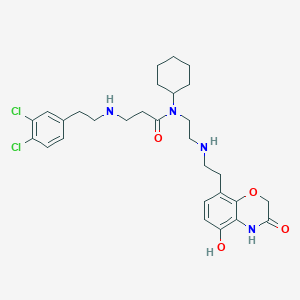

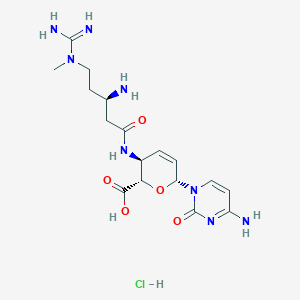

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBVHXXKHSODII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38Cl2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of AZ505 and how does it exert its effects?

A1: this compound is a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase enzyme. [, , , , , , , ] It binds to SMYD2, preventing the methylation of target proteins, including histones and non-histone proteins. This inhibition of SMYD2 activity disrupts various downstream signaling pathways involved in cell proliferation, apoptosis, and inflammation. [, , , , , , , , , , ]

Q2: What is the full chemical name and molecular formula of this compound?

A2: The full chemical name of this compound is N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide. While its molecular formula is not explicitly stated in the provided research, it can be deduced as C31H41Cl2N5O4 based on the chemical name.

Q3: Can you elaborate on the role of SMYD2 in disease and how this compound's inhibitory action is relevant?

A3: SMYD2 has been implicated in various diseases, including cancer [, , , , ], renal fibrosis [], and autosomal dominant polycystic kidney disease (ADPKD). [, , ] By inhibiting SMYD2, this compound has demonstrated therapeutic potential in preclinical models of these diseases. For instance, in cancer models, this compound suppressed tumor growth and metastasis, [, , , ] while in ADPKD models, it significantly delayed cyst growth. [, , ]

Q4: The research mentions this compound's influence on gene expression. Can you elaborate on specific genes and their relevance?

A5: this compound affects the expression of several genes involved in different cellular processes. For instance, it upregulates osteoblast marker genes like Runx2 and osteocalcin, while downregulating osteoclast marker genes like cathepsin K and DC-STAMP. [] In the context of renal fibrosis, this compound suppresses the expression of profibrotic genes like α-SMA, fibronectin, and collagens. [] It also influences the expression of genes involved in cell cycle regulation, apoptosis, and inflammation. [, , , ]

Q5: Does this compound affect any specific signaling pathways?

A6: Yes, this compound has been shown to modulate several key signaling pathways. For example, it inhibits the phosphorylation of SMAD3, ERK1/2, AKT, STAT3, and NF-κB, which are implicated in inflammation and fibrosis. [] It also suppresses the activation of STAT3 and NF-κB, further reducing inflammation. [] Furthermore, this compound impacts the cGAS-STING pathway, leading to antitumor immunity. []

Q6: Are there any known resistance mechanisms to this compound?

A6: While the provided research doesn't explicitly describe resistance mechanisms to this compound, it's a crucial aspect to consider in drug development. Potential mechanisms could involve mutations in SMYD2 that hinder this compound binding or upregulation of compensatory pathways that bypass SMYD2 activity. Further research is needed to fully understand and address potential resistance mechanisms.

Q7: What about the safety profile of this compound?

A7: While the provided research primarily focuses on the mechanisms of action and efficacy of this compound, further studies are needed to comprehensively assess its safety profile in humans. It is crucial to determine potential adverse effects, long-term toxicity, and therapeutic window to ensure its safe clinical application.

Q8: How does this compound interact with the DNA damage repair pathway?

A9: this compound influences the non-homologous end joining (NHEJ) pathway, a crucial mechanism for repairing DNA double-strand breaks. It does so by inhibiting SMYD2-mediated methylation of Ku70, a key protein in the NHEJ pathway. [] This inhibition impairs NHEJ repair, leading to persistent DNA damage and ultimately triggering antitumor immunity. []

Q9: The research mentions the use of this compound in different models. Can you provide examples?

A9: this compound has been investigated in various models, including:

- Cell culture models: Used to study its effects on osteoblast and osteoclast differentiation, [] as well as renal fibroblast activation. []

- Animal models: Employed to evaluate its impact on bone metabolism in mice [] and to investigate its therapeutic potential in models of renal fibrosis [] and ADPKD. [, , ]

- Human tissue samples: Analyzed to assess SMYD2 expression levels in ADPKD patients. [, ]

Q10: What are the implications of this compound modulating TMPRSS2 expression?

A11: This is a significant finding, particularly in the context of viral infections. this compound was shown to downregulate TMPRSS2, a serine protease that facilitates the entry of certain viruses, including SARS-CoV-2, into host cells. [] This downregulation of TMPRSS2 by this compound led to decreased SARS-CoV-2 infection in human cell lines, suggesting its potential as an antiviral agent. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![propan-2-yl 4-[4-[(3aS,7aS)-2-oxo-3a,4,5,6,7,7a-hexahydro-3H-benzoimidazol-1-yl]-1-piperidyl]-4-methyl-piperidine-1-carboxylate](/img/structure/B520099.png)

![N-[5-(1H-imidazol-2-yl)-2,4-dimethylphenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B520113.png)

![N-[2-[(2,3-difluorophenyl)methylsulfanyl]-6-[[(2R)-1-hydroxypropan-2-yl]amino]pyrimidin-4-yl]azetidine-1-sulfonamide](/img/structure/B520157.png)

![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)

![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)

![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)

![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)

![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)